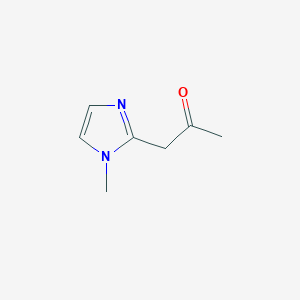
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a unique structure that includes a benzodioxin ring fused with a quinazolinone core, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which can be synthesized from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid . This intermediate is then reacted with appropriate reagents to form the final quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different pharmacological properties.
Substitution: Substitution reactions, especially on the benzodioxin ring, can introduce new functional groups, altering the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. This compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-5-yl boronic acid
- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine
- 2,3-Dihydro-1,4-benzodioxin-5-yl piperazine derivatives
Uniqueness
What sets 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of the benzodioxin ring and the quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-22-14-8-11-12(9-15(14)23-2)19-17(20-18(11)21)10-4-3-5-13-16(10)25-7-6-24-13/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLTRPBTSCKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3=C4C(=CC=C3)OCCO4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)

![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2534729.png)

![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)
![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)
![1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B2534733.png)
![N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2534735.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)

